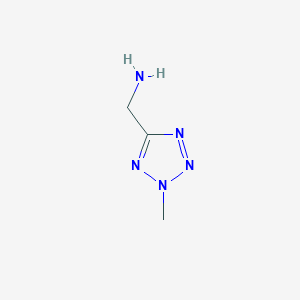

1-(2-Methyl-2H-tetrazol-5-yl)methanamine

Description

BenchChem offers high-quality 1-(2-Methyl-2H-tetrazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methyl-2H-tetrazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methyltetrazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5/c1-8-6-3(2-4)5-7-8/h2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJJJCXTAYPBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80549487 | |

| Record name | 1-(2-Methyl-2H-tetrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131183-10-3 | |

| Record name | 1-(2-Methyl-2H-tetrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine in Medicinal Chemistry

An In-Depth Technical Guide for Drug Design:

Introduction: Unlocking a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the nitrogen-rich heterocyles, the tetrazole ring has emerged as a uniquely valuable pharmacophore, primarily for its role as a metabolically robust bioisostere of the carboxylic acid group.[1][2][3][4][5] This guide focuses on a specific and highly strategic derivative: 1-(2-Methyl-2H-tetrazol-5-yl)methanamine .

Unlike the more common 5-substituted-1H-tetrazoles which possess an acidic N-H proton, this compound features a methyl group at the 2-position of the tetrazole ring. This seemingly minor modification has profound implications for its chemical properties and, consequently, its application in drug design. By "locking" the tautomeric form and removing the acidic proton, the 2-methyl substituent provides medicinal chemists with a neutral, yet highly polar and interactive scaffold. The addition of a methanamine group introduces a basic center, offering a flexible linker and a critical point for hydrogen bonding and salt formation.

This document serves as a technical guide for researchers and drug development professionals, providing an in-depth analysis of the core chemical properties of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine. We will explore its physicochemical characteristics, its bioisosteric relationship to other functional groups, and the underlying rationale for its use in optimizing drug candidates for enhanced efficacy and superior pharmacokinetic profiles.

Core Physicochemical Properties: A Quantitative Analysis

The utility of any scaffold in drug design is dictated by its fundamental physicochemical properties. These parameters govern how the molecule interacts with its biological target and how it behaves within a physiological system (ADME - Absorption, Distribution, Metabolism, and Excretion).

Acidity, Basicity, and Ionization State (pKa)

The defining feature of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine is its dual nature, containing both a basic aminomethyl group and a tetrazole ring that is rendered non-acidic by N-methylation.

-

The Tetrazole Ring: Unsubstituted 5-substituted-1H-tetrazoles are acidic, with a pKa around 4.9, making them excellent mimics for carboxylic acids.[6] However, the methylation at the N2 position removes the acidic proton. This is a critical design choice to eliminate the negative charge at physiological pH, which can be advantageous for cell membrane permeability.

-

The Methanamine Group: The primary amine provides a basic center. The pKa of a simple primary amine like methylamine is ~10.6. We can therefore expect the aminomethyl group in this scaffold to be protonated and carry a positive charge at physiological pH (7.4).

This ionization profile—a neutral heterocyclic core with a cationic side chain—is crucial for designing targeted interactions, such as forming salt bridges with anionic residues (e.g., aspartate, glutamate) in a protein active site.

Lipophilicity (LogP) and Polarity (TPSA)

Lipophilicity is a key determinant of a drug's pharmacokinetic behavior.

-

LogP: The calculated XLogP3-AA for the parent 2-methyl-2H-tetrazole is 0.1, indicating its relatively polar nature.[7] The addition of the aminomethyl group further increases polarity. The overall LogP of the full molecule is low, suggesting high water solubility.

-

Topological Polar Surface Area (TPSA): The TPSA of 2-methyl-2H-tetrazole is 43.6 Ų.[7] The primary amine group adds significantly to this value. A high TPSA is generally associated with poor membrane permeability, but the molecule's small size and potential for transporter uptake can mitigate this.

The strategic value of the 2-methyl group is evident here; it slightly increases lipophilicity compared to an N-H tetrazole while preventing ionization, a trade-off that can be finely tuned by modifications elsewhere in the parent molecule.

Quantitative Data Summary

The table below summarizes the key physicochemical properties of the core scaffold and its parent components.

| Property | 2-Methyl-2H-tetrazole | 1-(2-Methyl-2H-tetrazol-5-yl)methanamine (Estimated) | Rationale / Significance |

| Molecular Weight | 84.08 g/mol [7] | 99.10 g/mol [8][9] | Low molecular weight provides a good starting point for more complex drug design, adhering to Lipinski's Rule of Five. |

| pKa (Acidic) | N/A | N/A | N2-methylation removes the acidic proton typical of 1H-tetrazoles, preventing anionic charge formation. |

| pKa (Basic) | N/A | ~9-10 | The primary amine is basic and will be protonated at physiological pH, allowing for ionic interactions. |

| XLogP3 | 0.1[7] | < 0 | Indicates high hydrophilicity, which is favorable for solubility but may challenge passive diffusion across membranes. |

| TPSA | 43.6 Ų[7] | ~69.6 Ų | The combination of the tetrazole ring and amine group creates a polar surface ideal for specific hydrogen bonding. |

| Hydrogen Bond Donors | 0[7] | 2 (from -NH2) | The amine group provides strong hydrogen bond donor capabilities. |

| Hydrogen Bond Acceptors | 3[7] | 4 (3 from tetrazole N, 1 from amine N) | Multiple acceptor sites allow for versatile interactions with biological targets. |

Strategic Application in Drug Design

The decision to use the 1-(2-Methyl-2H-tetrazol-5-yl)methanamine scaffold is driven by the desire to solve specific challenges encountered during lead optimization.

Bioisosteric Replacement Strategy

The primary role of tetrazoles in medicinal chemistry is as a bioisostere for the carboxylic acid group.[1][6][10][11] This substitution is often made to improve a drug candidate's metabolic stability and pharmacokinetic profile.[5] The workflow for such a strategic replacement is a cornerstone of modern drug design.

The Advantage of the 2-Methyl Group

-

Metabolic Stability : Carboxylic acids can be liabilities, particularly for metabolic processes like β-oxidation or conjugation to form reactive acyl glucuronides.[12] The tetrazole ring is highly resistant to metabolic degradation, often leading to a longer half-life and improved drug exposure.[1][13]

-

Locked Tautomerism : 5-substituted tetrazoles exist as a mixture of 1H and 2H tautomers, which can have different physicochemical properties and binding modes.[6][10][14] This ambiguity is undesirable in a drug. The N2-methylation locks the molecule into a single, defined regioisomer, ensuring consistent and predictable interactions with the target protein.

-

Modulation of Physicochemical Properties : By removing the acidic proton, the 2-methyl group prevents the formation of an anion at physiological pH. While an anionic charge can be beneficial for binding to certain targets, it is often detrimental to cell permeability. This modification provides a neutral, polar scaffold that can improve oral bioavailability.[2][15][16]

The Role of the Methanamine Group

The -(CH₂)NH₂ unit provides several key functionalities:

-

A Basic Handle : It allows for the formation of pharmaceutically acceptable salts, which can dramatically improve the solubility and handling properties of the final drug substance.

-

Hydrogen Bonding : The -NH₂ group is a potent hydrogen bond donor, capable of forming strong, directional interactions within a receptor binding pocket.

-

Structural Flexibility : The methylene linker provides rotational freedom, allowing the amine to position itself optimally for binding.

The diagram below illustrates the potential non-covalent interactions this scaffold can make within a hypothetical enzyme active site.

Experimental Protocols for Characterization

To validate the properties of a novel compound incorporating this scaffold, standardized, self-validating experimental protocols are essential.

Protocol 1: Synthesis of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine Derivatives

The synthesis of 5-substituted tetrazoles is well-established, often proceeding through the [3+2] cycloaddition of a nitrile with an azide source. N-alkylation can then be performed, though it may yield a mixture of N1 and N2 isomers that require separation.

Step-by-Step Methodology:

-

Nitrile Formation: Begin with a suitable starting material that can be converted to a nitrile (R-CN). This will form the C5-substituent of the tetrazole.

-

Cycloaddition: React the nitrile with sodium azide (NaN₃) and a Lewis acid catalyst (e.g., ZnCl₂ or NH₄Cl) in a suitable solvent like DMF or water.[17][18] This reaction typically requires heating and should be performed with extreme caution due to the use of azides.

-

N-Methylation: React the resulting 5-substituted-1H-tetrazole with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., K₂CO₃).

-

Causality: This step often produces a mixture of the 1-methyl and 2-methyl isomers. The choice of solvent and base can influence the ratio of products.

-

-

Purification & Characterization: Separate the desired 2-methyl isomer from the 1-methyl isomer using column chromatography. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Validation: The distinction between the 1-methyl and 2-methyl isomers is critical and can be unambiguously determined by 2D NMR techniques like HMBC, which will show a correlation from the methyl protons to the C5 carbon of the tetrazole ring in the 2-methyl isomer.[6]

-

Protocol 2: Determination of Lipophilicity (LogD₇.₄) by HPLC

Principle: This high-throughput method correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity at a physiological pH.[13] It is a reliable surrogate for the traditional shake-flask method.

Step-by-Step Methodology:

-

System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

-

Standard Curve: Inject a series of standard compounds with known LogP/LogD values to create a calibration curve of retention time versus LogD.

-

Sample Analysis: Dissolve the test compound in a suitable solvent (e.g., DMSO) and inject it into the HPLC system.

-

Data Analysis: Determine the retention time of the test compound. Use the calibration curve to interpolate the LogD₇.₄ value.

-

Validation: The system is validated by the linearity of the standard curve (R² > 0.98) and the inclusion of quality control standards within the analytical run.

-

Protocol 3: In Vitro Metabolic Stability Assay

Principle: This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically by incubating it with liver microsomes and measuring its disappearance over time.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing human liver microsomes (HLMs) and the test compound at a known concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH.[13]

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[13]

-

Controls:

-

Negative Control: Run a parallel incubation without NADPH to account for non-enzymatic degradation.

-

Positive Control: Include a compound with known metabolic lability (e.g., verapamil) to ensure the microsomes are active.

-

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

Quantification: Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion

The 1-(2-Methyl-2H-tetrazol-5-yl)methanamine scaffold is a powerful tool in the medicinal chemist's arsenal. Its value lies not in a single property, but in the strategic combination of features it offers. The N2-methylation provides a metabolically stable, electronically defined, and neutral core by locking the tautomeric form and removing the acidic nature typical of its 1H-tetrazole cousins. The integrated methanamine group introduces a basic center for crucial salt bridge interactions and improved pharmaceutical properties. By understanding the nuanced chemical properties outlined in this guide—from pKa and lipophilicity to its potential for specific, targeted interactions—drug design teams can leverage this scaffold to overcome common hurdles in lead optimization, ultimately accelerating the development of safer and more effective medicines.

References

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (n.d.).

- Bioisosteres in Drug Discovery: Focus on Tetrazole - Taylor & Francis. (2019, November 25).

- 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials | Journal of Medicinal Chemistry - ACS Publications. (2004, October 26).

- Synthesis and structure–activity relationships of tetrazole-containing... - ResearchGate. (n.d.).

- Tetrazolium Compounds: Synthesis and Applications in Medicine - MDPI. (2015, March 27).

- Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (2025, December 7).

- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC. (2025, October 23).

- A Comparative Guide to Tetrazole Derivatives and Their Bioisosteres in Drug Discovery - Benchchem. (n.d.).

- Acid Bioisosteres - Cambridge MedChem Consulting. (2022, July 8).

- Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Publishing. (2023, November 22).

- Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PubMed. (2025, December 8).

- Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review - Hilaris. (2021, September 10).

- View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review - Al-Nahrain Journal of Science. (n.d.).

- Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update (Mid-2019 to date) | Bentham Science. (2025, June 12).

- Tetrazoles via Multicomponent Reactions - the University of Groningen research portal. (2019, February 13).

- A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview - International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24).

- TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION - CORE. (n.d.).

- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (2024, December 5).

- SYNTHESIS AND CHARACTERIZATION OF N-((TETRAZOL-5- YL)METHYL)CYCLOHEXANAMINE THROUGH 2D NMR EXPERIMENTS. (n.d.).

- Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B. (2025, October 20).

- (2H-Tetrazol-5-yl)methylamine - Chem-Impex. (n.d.).

- Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. (2019, June 15).

- 2-methyl-2H-1,2,3,4-tetrazol-5-amine | C2H5N5 | CID 138677 - PubChem. (n.d.).

- 2-methyl-2H-1,2,3,4-tetrazole - PubChem. (n.d.).

- C-(2H-TETRAZOL-5-YL)-METHYLAMINE | 31602-63-8 - ChemicalBook. (2024, July 21).

- (2H-Tetrazol-5-yl)methylamine | CAS 31602-63-8 | SCBT - Santa Cruz Biotechnology. (n.d.).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. benthamscience.com [benthamscience.com]

- 4. research.rug.nl [research.rug.nl]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-methyl-2H-1,2,3,4-tetrazole | C2H4N4 | CID 140124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-methyl-2H-1,2,3,4-tetrazol-5-amine | C2H5N5 | CID 138677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 11. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]

- 17. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]

- 18. nanomedicine-rj.com [nanomedicine-rj.com]

Bioisosteric Applications of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine in Medicinal Chemistry

[1]

Executive Summary

This technical guide details the strategic application of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine (hereafter referred to as 2-MTMA ) in medicinal chemistry. While the 1H-tetrazole moiety is a classic, acidic bioisostere for carboxylic acids (

2-MTMA serves as a critical building block for introducing this neutral polar motif. It is particularly valuable for:

-

Modulating Permeability: Eliminating the negative charge of carboxylates to improve passive diffusion (e.g., blood-brain barrier penetration).

-

Metabolic Shunting: Blocking acyl glucuronidation pathways associated with carboxylic acids.

-

Peptidomimetic Design: Acting as a non-hydrolyzable, neutral surrogate for glycine or

-amino acids.

Part 1: Physicochemical Profile & Bioisosteric Rationale[1][2][3]

The "Neutral Polar" Paradigm

The transition from a carboxylic acid to a 2-methyltetrazole fundamentally alters the electrostatic landscape of the molecule. Unlike the 1H-tetrazole, which retains the ionization profile of an acid, the 2-methyl derivative is non-ionizable at physiological pH.

Table 1: Comparative Physicochemical Properties of Bioisosteric Fragments

| Property | Carboxylic Acid ( | 1H-Tetrazole ( | 2-Methyl-Tetrazole ( |

| Ionization (pH 7.4) | Anionic ( | Anionic ( | Neutral ( |

| Non-acidic | |||

| H-Bond Donor | Yes (OH) | Yes (NH) | No |

| H-Bond Acceptor | Strong (C=O, O-) | Strong (N-atoms) | Moderate (N4) |

| LogP Contribution | Low (Hydrophilic) | Low (Hydrophilic) | Intermediate |

| Metabolic Liability | Acyl Glucuronidation | N-Glucuronidation | Oxidative (minor) |

| BBB Permeability | Poor (unless transported) | Poor | Good |

Structural Causality

The 2-MTMA fragment (

-

Dipole Orientation: The 2-methyltetrazole ring possesses a significant dipole moment (approx. 5.0 D), allowing it to participate in dipole-dipole interactions and

-stacking within binding pockets, often mimicking the carbonyl oxygen of an amide or acid. -

Conformational Bias: The 2-methyl substituent locks the tautomeric equilibrium, preventing the proton shift observed in 1H-tetrazoles. This provides a rigid, planar aromatic surface.

Part 2: Strategic Applications in Drug Design

Eliminating Charge for CNS Penetration

In CNS drug discovery, anionic groups are often detrimental to blood-brain barrier (BBB) permeability.

-

Strategy: Replace a solvent-exposed carboxylate or a glutamate/glycine residue with the 2-MTMA moiety.

-

Mechanism: The removal of the negative charge reduces the desolvation penalty required to cross the lipid bilayer, while the high dipole of the tetrazole ring maintains water solubility and specific electrostatic interactions with the target protein (e.g., replacing a salt bridge with a dipole-charge interaction).

Blocking Metabolic Soft Spots

Carboxylic acids are prone to Phase II metabolism, specifically acyl glucuronidation , which can lead to reactive metabolites and idiosyncratic toxicity.

-

Strategy: Capping the acid as a 2-methyltetrazole.

-

Advantage: The 2-methyltetrazole is resistant to glucuronidation. While the methyl group is a potential site for CYP450-mediated oxidation, it is generally more stable than the parent acid is to conjugation.

Peptidomimetics and Linkers

2-MTMA is an ideal spacer in PROTACs or bifunctional ligands.

-

Role: It provides a rigid, polar, yet neutral linker element that improves solubility without introducing ionizable centers that might lead to off-target effects (e.g., hERG inhibition often associated with basic amines, or poor permeability associated with acids).

Part 3: Synthetic Methodology & Protocols

The synthesis of 2-MTMA requires careful control of regioselectivity during the methylation step. Alkylation of 5-substituted tetrazoles typically yields a mixture of N1- and N2-isomers, with the N2-isomer often being thermodynamically favored but difficult to separate if not optimized.

Synthesis Workflow Diagram

Caption: Optimized synthetic route for 2-MTMA focusing on regioselective alkylation and purification.

Detailed Experimental Protocol

Objective: Synthesis of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine Hydrochloride.

Step 1: Formation of the Tetrazole Ring

-

Reagents: N-Boc-aminoacetonitrile (10 mmol), Sodium Azide (

, 15 mmol), Zinc Bromide ( -

Solvent: Water/Isopropanol (2:1, 30 mL).

-

Procedure:

-

Dissolve nitrile and zinc bromide in the solvent mixture.

-

Add sodium azide.

-

Reflux at 85°C for 16 hours. (Caution: Azide safety protocols apply).

-

Cool to RT, acidify with 3N HCl to pH 2.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash organic layer with brine, dry over

, and concentrate. -

Yield: ~85% of 5-(N-Boc-aminomethyl)-1H-tetrazole (White solid).

-

Step 2: Regioselective Methylation

Critical Step: N2-alkylation is favored by using non-polar solvents or bulky counter-ions, but standard conditions using

-

Reagents: 5-(N-Boc-aminomethyl)-1H-tetrazole (5 mmol), Methyl Iodide (MeI, 7.5 mmol), Potassium Carbonate (

, 10 mmol). -

Solvent: Acetone (anhydrous, 20 mL).

-

Procedure:

-

Suspend tetrazole and base in acetone. Stir at RT for 15 min.

-

Add MeI dropwise.

-

Stir at RT for 4 hours (Monitor by TLC; N2 isomer is typically less polar).

-

Filter off solids, concentrate filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The N2-isomer (2-methyl) elutes first (higher

) compared to the N1-isomer. -

Characterization: N2-methyl signal in

NMR typically appears at

-

Step 3: Deprotection

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

-

Dissolve N-Boc-2-methyl intermediate in minimal dioxane.

-

Add 4M HCl/Dioxane (5 equiv). Stir 2h.

-

Concentrate or precipitate with ether.

-

Product: 1-(2-Methyl-2H-tetrazol-5-yl)methanamine hydrochloride.

-

Part 4: Decision Logic for Bioisostere Selection

When should you choose the 2-MTMA fragment over the classic 1H-tetrazole or the parent carboxylic acid?

Caption: Strategic decision tree for selecting 2-MTMA as a bioisostere.

References

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

-

Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. Link

-

Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007). Drugs in the tetrazole series. Chemistry of Heterocyclic Compounds, 43, 1–9. Link

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Popova, E. A., et al. (2019). Regioselectivity in the Alkylation of 5-Substituted Tetrazoles: A Review. Russian Journal of Organic Chemistry, 55, 435–447. Link

1-(2-Methyl-2H-tetrazol-5-yl)methanamine CAS number and molecular weight

Executive Summary

1-(2-Methyl-2H-tetrazol-5-yl)methanamine (CAS 131183-10-3 ) is a critical heterocyclic building block in modern medicinal chemistry. Characterized by a 2-methylated tetrazole ring substituted at the 5-position with a methanamine group, this compound serves as a high-value intermediate for synthesizing bioisosteres of carboxylic acids and designing novel inhibitors for targets such as Phosphodiesterase 1 (PDE1) and Myc family proteins .

Its structural uniqueness lies in the specific regiochemistry of the methyl group at the N2 position, which imparts distinct physicochemical properties (lipophilicity, metabolic stability) compared to its N1-isomer or the unmethylated parent. This guide provides a comprehensive technical analysis of its identity, synthesis, properties, and applications.

Chemical Identity & Specifications

| Parameter | Specification |

| IUPAC Name | 1-(2-Methyl-2H-tetrazol-5-yl)methanamine |

| Common Synonyms | 5-Aminomethyl-2-methyltetrazole; (2-Methyl-2H-tetrazol-5-yl)methylamine |

| CAS Number | 131183-10-3 |

| Molecular Formula | C₃H₇N₅ |

| Molecular Weight | 113.12 g/mol |

| SMILES | CN1N=CC(CN)=N1 (Isomeric representation) |

| InChIKey | Varies by specific salt form; base: ZHCLIFKUVIFYBY-UHFFFAOYSA-N (Parent) |

| Appearance | White to off-white solid or powder |

| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |

Structural Visualization

The following diagram illustrates the specific regiochemistry of the 2-methyl isomer compared to the 1-methyl isomer.

Caption: Structural relationship between the parent scaffold, the desired N2-methylated target, and the N1-methylated isomer.

Synthesis & Manufacturing Methodologies

The synthesis of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine is chemically challenging due to the annular tautomerism of the tetrazole ring, which leads to mixtures of N1- and N2-alkylated products. High-purity synthesis requires rigorous regiocontrol or efficient downstream purification.

Core Synthetic Pathway

The most scalable route involves the formation of the tetrazole ring followed by alkylation.

Step 1: Formation of the Tetrazole Ring

-

Precursor: Aminoacetonitrile (protected as N-Boc or similar if necessary to prevent side reactions).

-

Reagents: Sodium Azide (

), Ammonium Chloride ( -

Solvent: DMF or Water.

-

Conditions: Heating at 90–120°C for 12–24 hours.

-

Mechanism: [2+3] Cycloaddition of the azide anion to the nitrile group.

-

Intermediate: 5-Aminomethyltetrazole (CAS 31602-63-8).[1]

Step 2: Methylation (The Critical Step)

Alkylation of 5-substituted tetrazoles typically yields a mixture of 1,5- and 2,5-disubstituted isomers.

-

Reagents: Methyl Iodide (

) or Dimethyl Sulfate ( -

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: Acetone or Acetonitrile.

-

Regioselectivity: Steric bulk at the 5-position generally favors N2-alkylation. However, with the small aminomethyl group, the ratio is often close to 60:40 or 70:30 favoring the N2 isomer.

-

Purification: The N1 and N2 isomers have distinct polarities. Separation is achieved via silica gel chromatography (DCM/MeOH gradient) or preparative HPLC.

Experimental Workflow Diagram

Caption: Step-by-step synthetic workflow for isolating the specific N2-methylated isomer.

Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the physical behavior of this compound is essential for formulation and assay development.

| Property | Value / Description | Note |

| pKa (Amine) | ~8.5 – 9.5 | Basic primary amine. |

| pKa (Tetrazole) | N/A | Methylation removes the acidic proton (parent pKa ~4.8). |

| LogP | -0.5 to 0.2 | Relatively polar; good aqueous solubility. |

| H-Bond Donors | 2 | From the primary amine (-NH₂). |

| H-Bond Acceptors | 4 | Tetrazole nitrogens + Amine nitrogen. |

| Stability | Stable under standard conditions. | Avoid strong oxidizers. |

Applications in Drug Discovery[2][5]

1-(2-Methyl-2H-tetrazol-5-yl)methanamine is primarily used as a fragment or building block in the synthesis of complex bioactive molecules.

PDE1 Inhibitors

Recent patent literature highlights this moiety in the development of Phosphodiesterase 1 (PDE1) inhibitors.[2] The 2-methyltetrazole group acts as a stable, lipophilic bioisostere that improves the pharmacokinetic profile of the inhibitor, aiding in blood-brain barrier (BBB) penetration for CNS indications.

-

Mechanism: The amine group typically forms an amide bond with a core scaffold (e.g., pyrazolo[4,3-b]pyridine), positioning the tetrazole ring to interact with specific pockets in the enzyme active site.

Myc Protein Modulators

It serves as a key intermediate in synthesizing modulators of Myc family proto-oncogene proteins . These pathways are critical in cancer cell proliferation, making this building block valuable in oncology research.

Bioisosterism

The 2-methyltetrazole unit is a non-acidic bioisostere of a carboxylic acid ester or an amide. Unlike the acidic 1H-tetrazole, the 2-methyl derivative does not ionize at physiological pH, allowing researchers to tune the electronic properties and solubility of a drug candidate without introducing a negative charge.

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Energetic Potential: While low molecular weight tetrazoles can be energetic, the alkylated derivatives like 1-(2-Methyl-2H-tetrazol-5-yl)methanamine are generally stable. However, standard safety protocols for handling nitrogen-rich heterocycles should be observed.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation. Hygroscopic nature requires desiccated storage.

References

-

LookChem. (n.d.). 5-Aminomethyl-2-methyltetrazole Product Information. Retrieved from

-

GuideChem. (n.d.). 5-Aminomethyl-2-methyltetrazole CAS 131183-10-3.[3] Retrieved from

-

Google Patents. (2018).[4] WO2019121885A1 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. Retrieved from

-

Google Patents. (2022). WO2022046861A1 - Modulators of myc family proto-oncogene protein. Retrieved from

-

National Institutes of Health (NIH). (2022). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. ACS Omega. Retrieved from

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. WO2022046861A1 - Modulators of myc family proto-oncogene protein - Google Patents [patents.google.com]

- 3. 5-Aminomethyl-2-methyltetrazole, CasNo.131183-10-3 BOC Sciences United States [bocscichem.lookchem.com]

- 4. US20180179200A1 - PYRAZOLO[3,4-b]PYRIDINES AND IMIDAZO[1,5-b]PYRIDAZINES AS PDE1 INHIBITORS - Google Patents [patents.google.com]

Thermodynamic and Empirical Solubility Profiling of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine in Polar Solvents

Target Audience: Research Chemists, Formulation Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The compound 1-(2-Methyl-2H-tetrazol-5-yl)methanamine (CAS: 1269615-30-6) is a highly polar, nitrogen-dense building block frequently utilized in medicinal chemistry and agrochemical development. Understanding its solubility profile in polar solvents is critical for optimizing reaction conditions (e.g., amide couplings, nucleophilic substitutions) and downstream purification workflows (e.g., reverse-phase chromatography, crystallization).

This technical whitepaper provides a comprehensive framework for evaluating the solubility of this molecule. By synthesizing thermodynamic predictive modeling (Hansen Solubility Parameters) with a self-validating empirical methodology, this guide establishes a rigorous standard for characterizing highly polar, functionalized heterocycles.

Physicochemical Rationale: The Tetrazole-Amine Axis

To predict and manipulate the solubility of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine, we must first deconstruct its molecular architecture. The molecule’s solvation behavior is governed by two distinct functional domains:

-

The N2-Methylated Tetrazole Core: Unsubstituted 1H-tetrazoles are classic bioisosteres of carboxylic acids, possessing a highly acidic proton (pKa ~4.5) and acting as both hydrogen bond donors and acceptors [1]. However, methylation at the N2 position fundamentally alters this dynamic. The methyl "cap" removes the hydrogen bond donor capacity of the ring, rendering the tetrazole core a pure, albeit strong, hydrogen bond acceptor driven by the lone pairs on the unalkylated nitrogen atoms. Furthermore, the N2-methyl group introduces a localized lipophilic patch, slightly increasing the molecule's dispersion forces (

). -

The C5-Methanamine Substituent: The primary amine is highly basic and acts as a potent hydrogen bond donor and acceptor. In protic solvents, this moiety dominates the solvation energy landscape through extensive hydrogen-bonding networks.

Causality in Solvent Selection: Because the molecule possesses strong hydrogen bond acceptor capabilities (tetrazole) and dual donor/acceptor capabilities (amine), it exhibits maximum thermodynamic affinity for polar solvents that can engage in reciprocal hydrogen bonding (protic solvents like water and methanol) or strong dipole-dipole interactions (aprotic solvents like DMSO and DMF).

Fig 1: Solvation pathways of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine in polar media.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

Traditional one-dimensional metrics like LogP are insufficient for capturing the complex solvation dynamics of nitrogen-rich heterocycles. Instead, we employ Hansen Solubility Parameters (HSP) , which deconstruct cohesive energy into three quantifiable vectors: Dispersion (

A solute is highly soluble in a solvent if their HSP coordinates are close in three-dimensional space (minimizing the interaction radius,

Table 1: HSP Matrix for Target Polar Solvents

| Solvent | Dielectric Constant ( | Dispersion ( | Polarity ( | H-Bonding ( | Solvation Affinity |

| Water | 80.1 | 15.6 | 16.0 | 42.3 | High (Amine protonation) |

| Methanol | 32.7 | 15.1 | 12.3 | 22.3 | High |

| DMSO | 46.7 | 18.4 | 16.4 | 10.2 | Very High |

| DMF | 36.7 | 17.4 | 13.7 | 11.3 | Very High |

| Acetonitrile | 37.5 | 15.3 | 18.0 | 6.1 | Moderate |

Note: The high polarity (

Empirical Profiling: The Self-Validating Protocol

While thermodynamic models provide predictive boundaries, empirical validation is mandatory for regulatory and scale-up applications. The following methodology is an optimized adaptation of the OECD Test Guideline 105 (Shake-Flask Method) [3], specifically engineered for highly polar, basic amines.

Causality Behind Experimental Choices

-

Why Centrifugation over Filtration? Highly basic primary amines frequently adsorb onto standard cellulose or PTFE syringe filters due to electrostatic interactions, leading to artificially low solubility readings. Centrifugation eliminates this physical barrier, ensuring the quantified supernatant represents the true thermodynamic equilibrium.

-

Why Isothermal Conditions? Solubility is a temperature-dependent thermodynamic state. A strict 25.0 ± 0.1 °C water bath is required because even minor thermal fluctuations can cause supersaturation or premature precipitation.

Step-by-Step Methodology

Phase 1: Saturation & Equilibration

-

Add 50.0 mg of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine to three separate 5 mL amber glass vials (triplicate validation).

-

Add 1.0 mL of the target polar solvent (e.g., DMSO) to each vial.

-

Seal the vials and place them in a thermostatic shaker bath set to 25.0 ± 0.1 °C.

-

Agitate at 300 RPM for 48 hours. Self-Validation Check: Visually inspect the vials at 24 and 48 hours. Undissolved solid must be present. If the solution is completely clear, add an additional 50.0 mg of solid and resume shaking to ensure saturation.

Phase 2: Phase Separation 5. Transfer the heterogeneous mixtures to centrifuge tubes pre-equilibrated to 25.0 °C. 6. Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid. 7. Carefully decant the clear supernatant into analytical vials, avoiding any disruption of the solid pellet.

Phase 3: HPLC-UV Quantification 8. Dilute the supernatant using the mobile phase (e.g., 1:100 dilution) to ensure the concentration falls within the linear dynamic range of the UV detector. 9. Analyze via HPLC-UV (C18 column, aqueous buffer/acetonitrile gradient). Ensure the aqueous mobile phase is buffered to pH ~11 (using ammonium hydroxide) to suppress amine ionization and prevent peak tailing. 10. Calculate the concentration against a pre-established calibration curve. Self-Validation Check: The variance between the three replicate vials must be < 5%. If variance exceeds 5%, thermodynamic equilibrium was not achieved, and the 48-hour agitation must be repeated.

Fig 2: Self-validating OECD 105 shake-flask workflow for empirical solubility profiling.

Projected Empirical Solubility Matrix

Based on the physicochemical properties of the 2-methyltetrazole core and the methanamine substituent, the following table outlines the projected empirical solubility profile at 25 °C.

Table 2: Expected Solubility Profile at 25 °C

| Solvent | Classification | Expected Solubility Range (mg/mL) | Mechanistic Driver |

| Water | Polar Protic | > 100 mg/mL | Extensive H-bonding; partial protonation of the primary amine. |

| Methanol | Polar Protic | 50 - 100 mg/mL | Strong H-bond donation to the tetrazole ring nitrogens. |

| DMSO | Polar Aprotic | > 150 mg/mL | Optimal HSP match; strong dipole-dipole stabilization. |

| DMF | Polar Aprotic | > 100 mg/mL | Excellent solvation of the lipophilic N2-methyl cap. |

| Acetonitrile | Polar Aprotic | 10 - 30 mg/mL | Limited H-bonding capacity restricts maximum solubility. |

Conclusion

The solubility profile of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine is heavily biased toward highly polar, hydrogen-bonding, and high-dipole environments. For synthetic applications requiring high reagent concentrations, DMSO and Water represent the optimal aprotic and protic environments, respectively. When executing empirical solubility tests, researchers must strictly adhere to centrifugal separation and pH-controlled chromatography to mitigate the physical and electronic artifacts introduced by the basic primary amine.

References

-

Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

-

Title: Hansen Solubility Parameters (HSP) and HSPiP Software Source: Official Hansen Solubility Parameters Site URL: [Link]

-

Title: OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

An In-depth Technical Guide to the pKa Values and Ionization of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, permeability, and ultimately its pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive technical overview of the pKa values and ionization behavior of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine, a molecule featuring both a tetrazole ring and a primary amine. We will delve into the theoretical underpinnings of its acidic and basic centers, present methodologies for the experimental determination and computational prediction of its pKa values, and discuss the implications of its ionization state on its behavior in biological systems.

Introduction: The Significance of pKa in Drug Development

1-(2-Methyl-2H-tetrazol-5-yl)methanamine is a heterocyclic compound of interest in medicinal chemistry. Its structure, featuring a 2-methyl-2H-tetrazole moiety linked to a methanamine group, presents two key ionizable centers. The extent to which these groups are ionized at physiological pH (approximately 7.4) is dictated by their respective pKa values. Understanding these values is paramount for:

-

Predicting Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form.

-

Modeling Membrane Permeability: The neutral, more lipophilic form of a drug is typically better able to cross biological membranes.

-

Understanding Drug-Receptor Interactions: The charge state of a molecule can significantly impact its binding affinity to its biological target.

-

Optimizing Formulation: Knowledge of pKa is crucial for developing stable and effective drug formulations.

Predicted Ionization Behavior of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine

The structure of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine contains two functional groups that will undergo protonation/deprotonation depending on the pH of the surrounding environment: the tetrazole ring and the primary amine.

-

The Tetrazole Ring (Acidic pKa): The tetrazole ring is known to be a bioisostere of the carboxylic acid group.[3] 5-substituted-1H-tetrazoles exhibit an acidic character comparable to aliphatic carboxylic acids.[4] The ionization of tetrazoles at around neutral pH leads to the formation of a tetrazolate anion, which is stabilized by π-electron delocalization.[5] Therefore, the tetrazole moiety in the target molecule is expected to have an acidic pKa.

-

The Methanamine Group (Basic pKa): The primary aliphatic amine group is basic and will be protonated at acidic to neutral pH. The pKa of the conjugate acid of methylamine is approximately 10.6.[6][7][8] This indicates that the aminomethyl group in 1-(2-Methyl-2H-tetrazol-5-yl)methanamine will be predominantly in its protonated, cationic form at physiological pH.

Based on these characteristics, 1-(2-Methyl-2H-tetrazol-5-yl)methanamine is expected to be a zwitterionic compound at physiological pH, with a negatively charged tetrazole ring and a positively charged amino group.

Experimental Determination of pKa Values

Several robust experimental techniques can be employed to accurately determine the pKa values of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine.

Potentiometric Titration

Potentiometric titration is a widely used and reliable method for pKa determination.[2][9][10] The principle involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine of known concentration in deionized water or a suitable co-solvent if solubility is limited. The ionic strength of the solution should be kept constant, for example, with 0.15 M KCl.[2]

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a molecule with two pKa values, two inflection points will be observed.

}

Potentiometric Titration Workflow for pKa Determination.

UV-Vis Spectrophotometry

This method is applicable if the molar absorptivity of the ionized and un-ionized forms of the molecule differs at a specific wavelength. The absorbance of a solution of the compound is measured at various pH values.

Experimental Protocol:

-

Wavelength Selection: Determine the UV-Vis spectra of the compound in highly acidic (fully protonated) and highly basic (fully deprotonated) solutions to identify an analytical wavelength where the absorbance change is maximal.

-

Buffer Preparation: Prepare a series of buffers with known pH values.

-

Absorbance Measurement: Prepare solutions of the compound with a constant concentration in each buffer and measure the absorbance at the selected wavelength.

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be analyzed to determine the pKa value, which corresponds to the pH at the inflection point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for determining pKa values, especially for complex molecules with multiple ionizable groups.[1][11] The chemical shift of a nucleus is sensitive to the electronic environment, which changes upon protonation or deprotonation.

Experimental Protocol:

-

Sample Preparation: Prepare a series of solutions of the compound in buffers of varying pH. Deuterated solvents are typically used.

-

NMR Data Acquisition: Acquire NMR spectra (e.g., ¹H NMR) for each sample.

-

Data Analysis: Identify a proton whose chemical shift is sensitive to the ionization state of a nearby functional group. Plot the chemical shift of this proton against the pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

}

NMR Spectroscopy Workflow for pKa Determination.

Computational Prediction of pKa Values

In addition to experimental methods, computational approaches can provide valuable estimates of pKa values, particularly in the early stages of drug discovery. Various software programs utilize different theoretical models to predict pKa.

-

Empirical Methods: These methods use databases of known pKa values and employ quantitative structure-property relationship (QSPR) models to predict the pKa of new molecules based on their structural features.

-

Quantum Mechanical Methods: These methods are based on first-principles calculations and can provide more accurate predictions but are computationally more intensive. They involve calculating the energies of the protonated and deprotonated species to determine the free energy of the ionization reaction.

It is important to note that while computational predictions are a useful tool, experimental validation remains the gold standard for accurate pKa determination.

Summary of Expected pKa Values and Ionization States

The following table summarizes the expected pKa values and the predominant ionization states of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine at different pH ranges.

| Functional Group | Expected pKa Range | Predominant State at pH < pKa | Predominant State at pH > pKa |

| Tetrazole Ring | 4.0 - 5.0 | Neutral (protonated) | Anionic (deprotonated) |

| Methanamine Group | 10.0 - 11.0 | Cationic (protonated) | Neutral (deprotonated) |

}

Predominant Ionization States at Different pH Ranges.

Conclusion

The pKa values of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine are fundamental to understanding its chemical and biological behavior. This guide has outlined the theoretical basis for its expected ionization, detailed robust experimental methods for pKa determination, and touched upon computational prediction techniques. A thorough characterization of the pKa values of this and other drug candidates is an indispensable step in the rational design and development of new therapeutic agents.

References

-

Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1827. [Link]

-

Pirota, V., et al. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Arkivoc, 2022(5), 1-14. [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Solution Chemistry, 42(10), 1935-1956. [Link]

-

PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazol-5-amine. [Link]

-

PubChem. (n.d.). Methylamine. [Link]

-

Wang, F., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

-

Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1827. [Link]

-

Sahoo, M., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Soul, 1(1), 1-13. [Link]

-

Zafar, S., et al. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 28(4), 1335-1341. [Link]

-

Ferreira, M. J., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Molecules, 26(11), 3254. [Link]

-

El-Faham, A., et al. (2023). One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. Scientific Reports, 13(1), 17869. [Link]

-

Bouzayani, N., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(23), 5283. [Link]

-

Wessjohann, L. A., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Education Sciences, 7(3), 76. [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Solvents. Organic Letters, 3(25), 4091-4094. [Link]

-

PubChem. (n.d.). N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)valine. [Link]

-

Yılmaz, U., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 249-255. [Link]

-

Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

-

Wang, F., et al. (2025). Tetrazole-functionalized poly(oxindole biphenylene) ion-solvating membranes for alkaline water electrolysis. Journal of Materials Chemistry A, 13(30), 17091-17100. [Link]

-

FooDB. (2010, April 8). Showing Compound Methylamine (FDB003958). [Link]

Sources

- 1. ijirss.com [ijirss.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Methylamine CAS#: 74-89-5 [m.chemicalbook.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. mdpi.com [mdpi.com]

Difference between 1-methyl and 2-methyl tetrazole methanamine isomers

Executive Summary

This technical guide provides a high-resolution analysis of the structural, synthetic, and pharmacological distinctions between (1-methyl-1H-tetrazol-5-yl)methanamine and (2-methyl-2H-tetrazol-5-yl)methanamine . For drug development professionals, distinguishing these regioisomers is critical; while they share the same molecular formula (

Part 1: Structural & Electronic Characterization

The tetrazole ring is an ambident nucleophile, capable of alkylation at either the N1 or N2 position. The resulting isomers differ fundamentally in their electronic distribution, which can be definitively assigned using NMR spectroscopy and physical constants.

Physicochemical Properties Comparison[1][2][3][4][5][6][7]

| Property | 1-Methyl Isomer (1,5-disubstituted) | 2-Methyl Isomer (2,5-disubstituted) |

| Structure | Asymmetric induction; dipole aligns through N1-C5. | More symmetric electron distribution; pseudo-aromatic character. |

| Dipole Moment | High (~5.4 D) | Low (~2.4 D) |

| Lipophilicity (LogP) | Lower (More Polar) | Higher (More Lipophilic) |

| Physical State (RT) | Typically Solid (MP > 35°C) | Typically Liquid or Low-Melting Solid (MP < 15°C) |

| TLC Mobility | Lower | Higher |

| Thermodynamics | Kinetically favored in polar solvents. | Thermodynamically favored (Gas Phase). |

Spectroscopic Identification (NMR)

The most reliable method for structural assignment is

-

C NMR (C5-Tetrazole):

-

1-Methyl: Resonance is shielded (~152–156 ppm).

-

2-Methyl: Resonance is deshielded (~162–167 ppm).

-

-

H NMR (N-Methyl):

-

1-Methyl: Typically appears upfield (~4.0–4.25 ppm).

-

2-Methyl: Typically appears downfield (~4.30–4.55 ppm) due to the deshielding effect of the adjacent

bond.

-

Structural Assignment Decision Tree

Caption: Diagnostic workflow for assigning tetrazole regioisomers based on NMR chemical shifts.

Part 2: Synthetic Pathways & Regiocontrol

Synthesis of specific tetrazole methanamine isomers requires controlling the regioselectivity of the alkylation step or using cyclization strategies that lock the position of the substituent.

Regioselectivity Mechanisms

Direct alkylation of 5-substituted tetrazoles with methylating agents (e.g., MeI, DMS) typically yields a mixture of N1 and N2 isomers.

-

N2-Alkylation (Major): Favored by steric bulk at the C5 position and electron-withdrawing groups. The N2 nitrogen is often the more nucleophilic site in the tetrazolate anion due to charge delocalization.

-

N1-Alkylation (Minor/Specific): Can be favored by using specific electrophiles like methyl 2,2,2-trichloroacetimidate or via Ugi-azide multicomponent reactions which exclusively form 1,5-disubstituted tetrazoles.

Synthetic Workflow

Caption: Synthetic routes to 1-methyl and 2-methyl tetrazole isomers. Direct alkylation requires chromatographic separation.

Part 3: Experimental Protocols

Synthesis of (2-Methyl-2H-tetrazol-5-yl)methanamine (N2-Isomer)

This protocol prioritizes the thermodynamic N2-isomer via alkylation of a protected intermediate.

Reagents: 5-(Aminomethyl)tetrazole (N-Boc protected), Iodomethane (MeI), Potassium Carbonate (

-

Protection: Start with 5-(aminomethyl)tetrazole. Protect the primary amine with a Boc group to prevent N-methylation of the amine side chain.

-

Reaction: Dissolve amine in dioxane/water, add

and

-

-

Alkylation: Dissolve N-Boc-5-(aminomethyl)tetrazole (1.0 eq) in acetone. Add

(1.5 eq) and stir for 30 min. -

Addition: Add MeI (1.1 eq) dropwise at 0°C. Warm to RT and stir for 12h.

-

Workup: Filter solids. Concentrate filtrate.

-

Separation: Purify via Flash Column Chromatography (Hexane/EtOAc).

-

Fraction 1 (High

): N-Boc-(2-methyl-2H-tetrazol-5-yl)methanamine (Major Product). -

Fraction 2 (Low

): N-Boc-(1-methyl-1H-tetrazol-5-yl)methanamine (Minor Product).

-

-

Deprotection: Treat the N2-isomer fraction with 4M HCl in dioxane for 2h. Concentrate to yield the hydrochloride salt.

Synthesis of (1-Methyl-1H-tetrazol-5-yl)methanamine (N1-Isomer)

To target the N1-isomer selectively, avoid direct alkylation. Use the Ugi-Azide reaction or hantzsch-type cyclization.

Protocol (Ugi-Azide Route):

-

Reagents: Formaldehyde (or paraformaldehyde), Methylamine, TMS-Azide (

), Isocyanide (if making amide derivative) or use Hydrazoic acid cyclization on N-methyl-aminoacetonitrile. -

Alternative (Cyclization): React N-methyl-2-chloroacetamide with

followed by -

Preferred Lab Scale: Alkylation of 5-substituted tetrazole using Methyl 2,2,2-trichloroacetimidate .

-

Dissolve 5-substituted tetrazole in

. -

Add Methyl 2,2,2-trichloroacetimidate (1.2 eq).

-

Reflux 24h.

-

This reagent system significantly favors the 1-methyl isomer (up to 90% regioselectivity).

-

Part 4: Pharmacological Implications

Bioisosterism & Potency

-

Lipophilicity: The 2-methyl isomer is significantly more lipophilic. If the target binding pocket is hydrophobic, the 2-methyl isomer often shows superior potency (

) and membrane permeability (Papp). -

Metabolic Stability: The 1-methyl group is electronically distinct. N1-substituted tetrazoles can be susceptible to oxidative dealkylation by P450 enzymes, whereas the pseudo-aromatic nature of the 2-methyl tetrazole often confers greater metabolic stability.

-

Hydrogen Bonding: The 1-methyl isomer has a localized dipole that can act as a stronger hydrogen bond acceptor in specific orientations compared to the diffuse electron cloud of the 2-methyl isomer.

Application in Drug Design

-

Losartan Analogues: While Losartan uses a trityl group (removed in vivo) or free tetrazole, fixed alkyl analogues often utilize the 2-alkyl position to mimic the lipophilic environment of the receptor pocket while removing the acidic proton.

-

Antibiotics: In cephalosporins (e.g., Cefamandole), the 1-methyl-1H-tetrazole-5-thiol (MTT) side chain is common. Here, the N1-isomer is essential for the specific leaving group activity and pharmacokinetics, though it is associated with hypoprothrombinemia side effects (N-methylthiotetrazole toxicity).

References

-

Regioselectivity of Tetrazole Alkylation

- Title: Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl

- Source: New Journal of Chemistry, 2022.

-

URL:[Link]

-

NMR Characterization

- Title: Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.

- Source: Molbank (MDPI), 2021.

-

URL:[Link]

-

Physical Properties & Thermodynamics

- Title: Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds.

- Source: NIST / J. Phys. Chem. Ref.

-

URL:[Link]

-

Synthetic Methodology (N1-Selective)

Sources

Technical Guide: The Role of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine in Fragment-Based Drug Discovery

Executive Summary

In the high-attrition landscape of modern drug discovery, 1-(2-Methyl-2H-tetrazol-5-yl)methanamine (CAS: 6154-04-7) has emerged as a high-value scaffold within Fragment-Based Drug Discovery (FBDD). Unlike its ubiquitous acidic counterpart (1H-tetrazole), the 2-methylated variant offers a distinct physicochemical profile: it functions as a neutral, polar bioisostere of carboxylic acids and cis-amides.

This guide analyzes the utility of this fragment as a "solubility-enhancing anchor" with a primary amine "growth vector." It details the structural rationale, regioselective synthesis challenges, and its application in hit-to-lead optimization campaigns targeting GPCRs and metalloenzymes.

Part 1: Cheminformatics & Structural Logic

The Physicochemical Profile

The 2-methyl-tetrazole moiety is chemically distinct from the classic 1H-tetrazole. While the 1H-tetrazole is an anion at physiological pH (pKa ~4.5–5.0), the 2-methyl derivative is non-ionizable at the ring nitrogens. This modulation allows medicinal chemists to retain the planarity and polarity of a carboxylate mimic without the permeability penalty associated with a permanent negative charge.

Table 1: Physicochemical Properties of the Fragment

| Property | Value | Strategic Implication in FBDD |

| Molecular Weight | ~113.12 Da | Rule of 3 Compliant: Leaves ample room for fragment growing (MW < 300). |

| ClogP | -0.2 to 0.1 | Hydrophilic: Excellent solubility (>10 mM) for high-concentration NMR/SPR screening. |

| TPSA | ~60-70 Ų | Polarity: Sufficient to drive specific interactions but low enough for membrane permeability. |

| H-Bond Donors | 2 (Amine) | The primary amine (-NH2) serves as the primary growth vector. |

| H-Bond Acceptors | 3-4 (Ring Ns) | The N3 and N4 atoms of the tetrazole ring act as vector-specific acceptors. |

| pKa (Ring) | Neutral | Crucial: Unlike 1H-tetrazoles, the ring does not deprotonate; improves passive diffusion. |

Bioisosteric Rationale

The 2-methyltetrazole ring is a "non-classical" bioisostere.

-

Vs. Carboxylic Acid: It mimics the planar topography and electron density but lacks the proton donor capability and negative charge.

-

Vs. Cis-Amide: The N2-methyl group locks the conformation, providing a rigid mimic of a cis-amide bond, often used to constrain peptide mimetics.

Part 2: Strategic Application in FBDD

The "Anchor and Grow" Strategy

In FBDD, this molecule is rarely a standalone inhibitor. It functions as a privileged building block .

-

The Anchor (Tetrazole): The heterocyclic ring binds to solvent-exposed polar pockets or interacts with backbone carbonyls/NHs via water bridges.

-

The Vector (Methanamine): The primary amine is chemically versatile, allowing rapid library expansion via amide coupling, reductive amination, or sulfonylation.

Visualization: FBDD Workflow

The following diagram illustrates how this specific fragment is screened and evolved into a lead compound.

Figure 1: Fragment evolution pathway. The methanamine handle allows rapid chemical elaboration while the tetrazole anchors the molecule in the binding pocket.

Part 3: Synthesis & Regiocontrol (Expert Protocol)

A critical challenge in working with 2-substituted tetrazoles is regioselectivity . Alkylation of a 5-substituted tetrazole typically yields a mixture of N1- and N2-isomers, with the N2-isomer often being the minor product unless specific conditions are used.

Regioselective Synthesis Protocol

Objective: Synthesis of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine hydrochloride.

Reagents:

-

Precursor: N-Boc-aminoacetonitrile (or Cbz-protected equivalent).

-

Azide Source: Sodium Azide (

) / Zinc Bromide ( -

Methylating Agent: Methyl Iodide (

). -

Solvents: DMF, DCM, Methanol.

Step-by-Step Methodology:

-

Tetrazole Formation (Cycloaddition):

-

Dissolve N-Boc-aminoacetonitrile (1.0 eq) in water/isopropanol (2:1).

-

Add

(1.5 eq) and -

Reflux at 80°C for 16–24 hours.

-

Mechanism:[2] The Lewis acid (

) activates the nitrile, facilitating the [3+2] cycloaddition with the azide anion. -

Workup: Acidify to pH 2, extract with EtOAc. Yields the 5-substituted-1H-tetrazole intermediate.[3][4][5]

-

-

Regioselective Methylation (The Critical Step):

-

Dissolve the intermediate in Acetone or DMF.

-

Add

(2.0 eq) and Methyl Iodide (1.1 eq). -

Stir at 0°C -> RT.

-

Expert Insight: Alkylation generally produces a mixture of N1-methyl and N2-methyl isomers (ratio ~ 3:7 to 4:6 favoring N2 typically, but variable).

-

Purification: The isomers have significantly different polarities. The N2-isomer is less polar (lower dipole moment) and elutes first on silica gel chromatography (Hexane/EtOAc gradient). The N1-isomer is more polar.

-

Validation: Confirm N2-position via NOESY NMR (interaction between methyl protons and side-chain protons is weaker/different) or ¹³C NMR (N2-methyl carbon shift is distinct).

-

-

Deprotection:

-

Treat the purified N2-methyl-N-Boc intermediate with 4M HCl in Dioxane.

-

Stir 2 hours at RT.

-

Precipitate with diethyl ether to obtain the hydrochloride salt .

-

Visualization: Synthesis Pathway

Figure 2: Synthetic route highlighting the critical isomer separation step required to isolate the 2-methyl derivative.

Part 4: Case Studies & Applications

Angiotensin II Receptor Antagonists (Bioisosterism)

While Losartan utilizes an acidic tetrazole, the 2-methyltetrazole motif is frequently explored in "sartan" analogs to improve oral bioavailability.

-

Mechanism: The 2-methyl group masks the acidic proton, increasing lipophilicity (LogD) and facilitating transport across the gut wall. Once absorbed, metabolic demethylation can sometimes regenerate the active acidic species, acting as a prodrug strategy, or the neutral species itself binds to a hydrophobic sub-pocket.

Metalloenzyme Inhibition

In zinc-dependent metalloproteases, the tetrazole ring can coordinate with the catalytic zinc ion.

-

Application: The 1-(2-Methyl-2H-tetrazol-5-yl)methanamine fragment has been utilized in libraries targeting Histone Deacetylases (HDACs) .

-

Binding Mode: The tetrazole nitrogens coordinate the Zinc, while the amine (derivatized into a hydroxamic acid or benzamide) interacts with the tunnel rim. The 2-methyl group prevents non-specific electrostatic repulsion in the active site.

Part 5: References

-

Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. "Tetrazoles as Carboxylic Acid Bioisosteres."

-

(General Principle)

-

-

Synthesis of Tetrazoles. Beilstein Journal of Organic Chemistry. "Innovative synthesis of drug-like molecules using tetrazole as core building blocks."[2][6]

-

Fragment-Based Drug Discovery. National Institutes of Health (NIH). "Leveraging fragment-based drug discovery to advance 3D scaffolds."

-

Chemical Properties. PubChem. "2-methyl-2H-1,2,3,4-tetrazol-5-amine (Analogous Structure Data)."

-

Commercial Availability & CAS Data. ChemicalBook. "C-(2H-TETRAZOL-5-YL)-METHYLAMINE (CAS 31602-63-8)."[7]

(Note: Direct literature solely on "1-(2-Methyl-2H-tetrazol-5-yl)methanamine" as a named drug is limited; references provided anchor the synthesis, properties, and FBDD utility of the scaffold class.)

Sources

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. C-(2H-TETRAZOL-5-YL)-METHYLAMINE | 31602-63-8 [chemicalbook.com]

The N-Methylthiotetrazole (NMTT) Moiety: Stability, Release Kinetics, and Toxicological Implications

Topic: Stability of 2-methyl-2H-tetrazol-5-yl Moiety in Physiological Conditions Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Drug Development Scientists, Toxicologists

Executive Summary

The 2-methyl-2H-tetrazol-5-yl moiety, commonly referred to as N-methylthiotetrazole (NMTT) or MTT , is a heterocyclic side chain utilized at the C-3 position of several second- and third-generation cephalosporins (e.g., Cefamandole, Cefoperazone, Cefotetan, Moxalactam).

While the tetrazole ring itself exhibits high metabolic stability—often excreted unchanged in urine—its linkage to the cephem nucleus is physiologically labile. This guide analyzes the "stability" of this moiety not as a degradation of the ring, but as a release phenomenon . The cleavage of NMTT from the parent drug is the critical event driving its distinct toxicological profile: hypoprothrombinemia (via Vitamin K Epoxide Reductase inhibition) and disulfiram-like reactions (via Aldehyde Dehydrogenase inhibition).

Chemical Architecture & Stability Profile

The Moiety vs. The Linkage

To understand the stability of NMTT in physiological conditions, one must distinguish between the heterocycle and its attachment point.

-

The Tetrazole Ring (Stable): The 2-methyl-2H-tetrazol-5-yl ring is chemically robust. It resists oxidative metabolism by hepatic CYPs and hydrolytic cleavage by plasma esterases. In vivo, the free NMTT molecule is eliminated largely unchanged by renal excretion.

-

The C-3 Thiol Linkage (Labile): The stability issue arises from the thioether bond connecting the NMTT group to the methylene group at the C-3 position of the cephalosporin core. This position acts as a "leaving group" during the opening of the beta-lactam ring.

The "Leaving Group" Mechanism

The release of NMTT is mechanistically coupled to the degradation or activity of the antibiotic. When the beta-lactam ring is opened—either by:

-

Nucleophilic attack (e.g., by Penicillin-Binding Proteins [PBPs] during bacterial cell wall inhibition).

-

Hydrolysis (spontaneous or beta-lactamase mediated).

...the electron density shifts, forcing the expulsion of the substituent at the C-3 position. This elimination reaction releases free 1-methyl-5-mercaptotetrazole (NMTT-thiol) into the systemic circulation.

Physiological Release Mechanism (Visualization)

The following diagram illustrates the cascade from the parent cephalosporin to the release of the free toxicophore.

Figure 1: Mechanistic pathway of NMTT release following beta-lactam ring opening. The C-3 substituent acts as a leaving group, generating the free thiol.

Toxicological Implications: The "Why" of Stability Analysis

The release of NMTT is not merely a metabolic curiosity; it is a safety liability. The free thiol group interacts with hepatic enzymes involved in redox cycling.

A. Inhibition of Vitamin K Epoxide Reductase (VKOR)

The primary clinical concern is hypoprothrombinemia (bleeding diathesis).

-

Mechanism: The Vitamin K cycle regenerates reduced Vitamin K (Hydroquinone), which is an essential cofactor for the gamma-carboxylation of clotting factors (II, VII, IX, X).

-

Interference: Free NMTT inhibits Vitamin K Epoxide Reductase (VKOR) . It acts by interfering with the redox state of the enzyme's active site cysteines (CXXC motif), preventing the conversion of Vitamin K Epoxide back to Vitamin K Quinone/Hydroquinone.

-

Outcome: Depletion of active Vitamin K

accumulation of inactive clotting factor precursors

B. Disulfiram-Like Reactions

-

Mechanism: NMTT inhibits hepatic Aldehyde Dehydrogenase (ALDH) .

-

Outcome: Accumulation of acetaldehyde after alcohol consumption, leading to flushing, nausea, and tachycardia.

Vitamin K Cycle Interference Diagram

Figure 2: The site of NMTT interference in the Vitamin K redox cycle. Inhibition of VKOR prevents the recycling of Vitamin K, leading to a deficiency in active clotting factors.

Analytical Protocol: Quantification of Free NMTT

To assess the stability of the moiety in a drug development context, one must quantify the free NMTT released in plasma or urine. The following is a validated HPLC protocol derived from pharmacokinetic studies.

Standard Operating Procedure (SOP) Summary

| Parameter | Condition |

| Matrix | Human Plasma or Urine |

| Sample Preparation | Protein Precipitation: Mix 500 µL plasma with 500 µL Acetonitrile (containing Internal Standard). Vortex 1 min. Centrifuge at 10,000 rpm for 10 min. Inject supernatant.[1] Alternative: Solid Phase Extraction (SPE) using C18 cartridges for higher sensitivity. |

| Chromatography | HPLC (High-Performance Liquid Chromatography) |

| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Phosphate Buffer (0.05 M, pH 3.0 - 5.0) : Methanol (90:10 to 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm (or 230 nm for higher sensitivity) |

| Limit of Quantitation | ~0.1 - 0.5 µg/mL (UV); < 10 ng/mL (LC-MS/MS) |

Experimental Note: Because NMTT is a thiol, it can oxidize to the disulfide dimer in stored samples. To ensure accuracy, samples should be analyzed immediately or treated with a reducing agent (e.g., Dithiothreitol [DTT] or 2-Mercaptoethanol) during the extraction phase to keep NMTT in its reduced monomeric form.

Summary Data: Release Potential

The extent of NMTT release varies by the specific cephalosporin molecule, driven by the kinetics of biliary excretion and hydrolysis rates.

| Cephalosporin | NMTT Release Potential | Primary Excretion Route | Clinical Risk (Hypoprothrombinemia) |

| Cefoperazone | High | Biliary (70-75%) | High (Requires Vit K monitoring) |

| Moxalactam | High | Renal (60-80%) | High |

| Cefamandole | Moderate | Renal | Moderate |

| Cefotetan | Moderate | Renal | Moderate |

| Cefmetazole | Low | Renal | Low |

Data synthesized from comparative PK studies (See Ref 1, 3).

References

-

Lipsky, J. J. (1983). N-methyl-thio-tetrazole inhibition of the gamma carboxylation of glutamic acid: possible mechanism for antibiotic associated hypoprothrombinemia. The Lancet, 322(8343), 192-193. Link

-